

# physical properties of (S)-alpha-(trifluoromethyl)benzyl alcohol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-2,2,2-trifluoro-1-phenylethanol

Cat. No.: B1347727

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of (S)-alpha-(trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (S)-alpha-(trifluoromethyl)benzyl alcohol, a versatile chiral building block with significant applications in the pharmaceutical, agrochemical, and material science industries.[\[1\]](#) Its unique trifluoromethyl group imparts enhanced reactivity, solubility in organic solvents, and biological activity to molecules incorporating this moiety.[\[1\]](#)[\[2\]](#)

## Core Physical Properties

The physical characteristics of (S)-alpha-(trifluoromethyl)benzyl alcohol are crucial for its application in synthesis and material formulation. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical Properties of (S)-alpha-(trifluoromethyl)benzyl alcohol

| Property                              | Value                                          | Reference |
|---------------------------------------|------------------------------------------------|-----------|
| Molecular Formula                     | C <sub>8</sub> H <sub>7</sub> F <sub>3</sub> O | [1][3][4] |
| Molecular Weight                      | 176.14 g/mol                                   | [1][3][4] |
| Appearance                            | Colorless to light yellow clear liquid         | [1][3][4] |
| Boiling Point                         | 127 °C (at atmospheric pressure)               | [1][4][5] |
|                                       | 73-76 °C (at 9 mmHg)                           | [3][6]    |
|                                       | 64-65 °C (at 5 mmHg)                           |           |
| Density                               | 1.3 g/mL (at 25 °C)                            | [3]       |
|                                       | 1.30 g/mL (at 20 °C)                           | [5][6]    |
| Refractive Index (n <sub>20/D</sub> ) | 1.46                                           | [1][4][5] |
|                                       | 1.462                                          | [3]       |
| Optical Rotation [α] <sub>20/D</sub>  | +30° to +33° (neat)                            | [1][4]    |
|                                       | +31.3° ± 0.5° (neat)                           | [3]       |
| pKa                                   | 11.91 ± 0.10 (Predicted)                       | [3]       |
| Flash Point                           | 84 °C (183.2 °F) - closed cup                  | [5]       |
| Storage Conditions                    | Room temperature, in an inert atmosphere       | [1][3]    |

## Experimental Protocols

Accurate determination of physical properties is essential for quality control and experimental reproducibility. The following sections detail the methodologies for measuring key parameters of (S)-alpha-(trifluoromethyl)benzyl alcohol.

### Determination of Optical Rotation

Optical rotation is a critical parameter for confirming the enantiomeric purity of chiral compounds like (S)-alpha-(trifluoromethyl)benzyl alcohol. The measurement is performed using a polarimeter.[7][8][9]

**Principle:** A solution of the chiral compound is placed in the path of plane-polarized light. The chiral molecules rotate the plane of polarization by a specific angle, which is measured by the instrument's analyzer.[8][9]

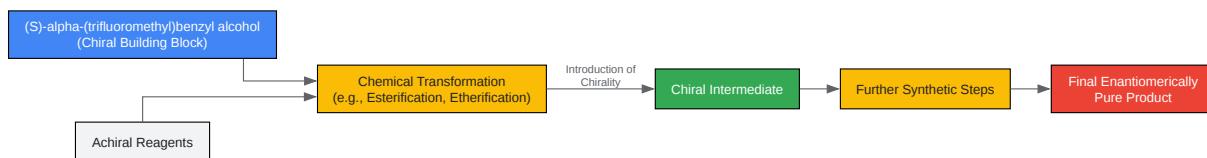
**Apparatus:**

- Polarimeter
- Sample cell (typically 1 decimeter in length)
- Volumetric flask
- Analytical balance

**Procedure:**

- **Instrument Calibration:** The polarimeter is first zeroed using a blank solvent (the same solvent to be used for the sample). The sample cell is filled with the solvent, ensuring no air bubbles are present, and placed in the polarimeter. The instrument is then set to a zero reading.[7]
- **Sample Preparation:** A precise mass of (S)-alpha-(trifluoromethyl)benzyl alcohol is accurately weighed and dissolved in a specific volume of a suitable achiral solvent (e.g., ethanol, chloroform) in a volumetric flask to achieve a known concentration.[7][10] For a "neat" measurement, the undiluted liquid is used.
- **Measurement:** The sample cell is rinsed and filled with the prepared solution, again ensuring the absence of air bubbles. The cell is placed in the polarimeter, and the observed rotation ( $\alpha$ ) is recorded.[7] The measurement is typically performed at a standard temperature (20°C) and wavelength (sodium D-line, 589 nm).[11]
- **Calculation of Specific Rotation:** The specific rotation  $[\alpha]$  is calculated using the following formula:[7][11]

$$[\alpha] = \alpha / (l \times c)$$


where:

- $\alpha$  is the observed rotation in degrees.
- $l$  is the path length of the sample cell in decimeters (dm).
- $c$  is the concentration of the sample in g/mL.

For a neat sample, the density of the liquid is used in place of concentration.

## Role in Asymmetric Synthesis

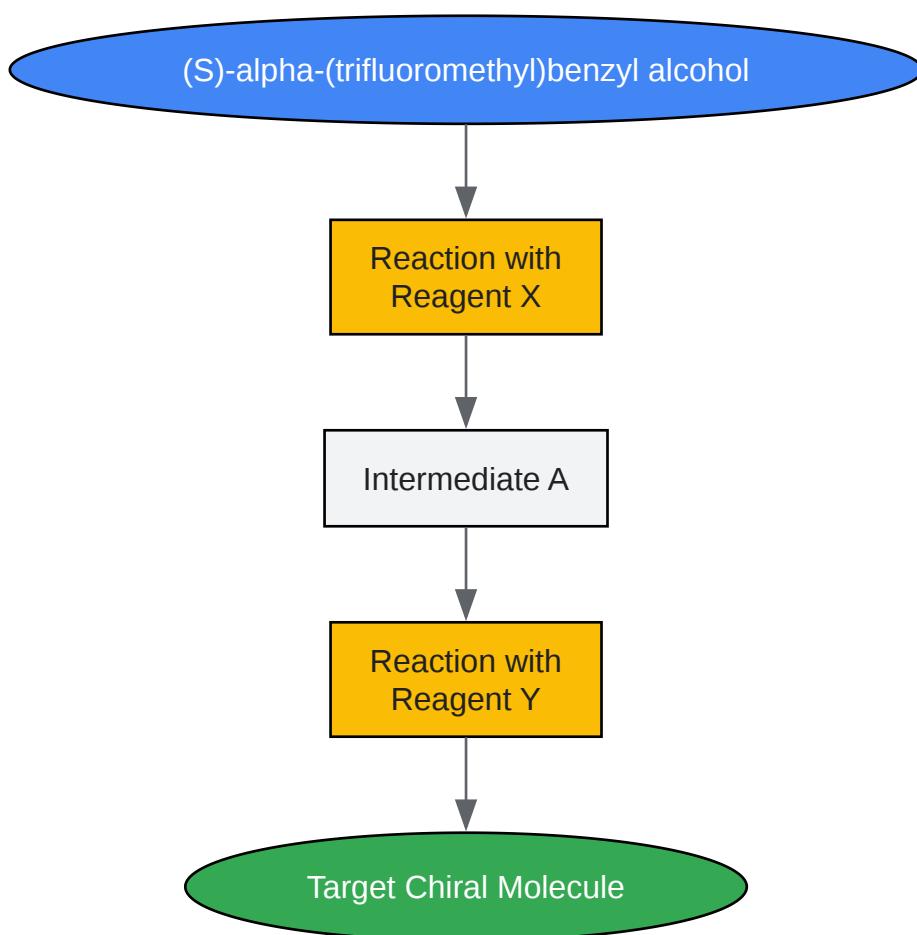
(S)-alpha-(trifluoromethyl)benzyl alcohol is a valuable chiral building block in asymmetric synthesis, where the goal is to create enantiomerically pure compounds.[\[1\]](#) Its chirality is transferred to the target molecule, influencing its stereochemistry.



[Click to download full resolution via product page](#)

Caption: Workflow of Asymmetric Synthesis.

## Synthetic Applications


The trifluoromethyl group and the chiral center make (S)-alpha-(trifluoromethyl)benzyl alcohol a key intermediate in the synthesis of various high-value molecules.

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive molecules, where the trifluoromethyl group can enhance properties like metabolic stability and binding affinity.

[\[1\]](#)[\[2\]](#)

- Agrochemicals: It is used in the development of new pesticides and herbicides with improved efficacy.[\[1\]](#)[\[2\]](#)
- Material Science: This alcohol is employed in the formulation of specialty polymers and coatings, contributing to improved chemical resistance and thermal stability.[\[1\]](#)[\[2\]](#)
- Chiral Resolution: It can be used as a chiral resolving agent to separate racemic mixtures.[\[5\]](#)

The following diagram illustrates a generalized synthetic pathway for producing a more complex chiral molecule from (S)-alpha-(trifluoromethyl)benzyl alcohol.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol (10531-50-7) for sale [vulcanchem.com]
- 3. (S)-(+)-ALPHA-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: 340-06-7 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (S)-(+)-alpha-(Trifluoromethyl)benzyl Alcohol | 340-06-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. (R)-(-)-ALPHA-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: 10531-50-7 [m.chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Optical rotation - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [physical properties of (S)-alpha-(trifluoromethyl)benzyl alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347727#physical-properties-of-s-alpha-trifluoromethyl-benzyl-alcohol>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)